molecular formula C13H16F2N6O2S B2576188 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine CAS No. 2034423-19-1

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine

Cat. No. B2576188
CAS RN: 2034423-19-1
M. Wt: 358.37
InChI Key: GOTGQJRAHUEZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine, also known as FMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FMP is a piperazine derivative that exhibits a high affinity for certain receptors in the central nervous system, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Antibacterial Activities

The chemical compound has been explored in the synthesis of novel derivatives with potential antibacterial activities. A related study discusses the design, synthesis, and antibacterial evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These derivatives exhibited promising antibacterial activities against various pathogens, highlighting the chemical's role in developing new antibacterial agents (Wu Qi, 2014).

Enhancements in Herbicidal Properties

Fluorine substitution in herbicides, using compounds structurally related to the one of interest, has demonstrated significant changes in herbicidal properties. The study on bentranil and Classic® analogues revealed that fluorine atoms' introduction could enhance broad-leaf activity and selectivity on various crops, underscoring the potential agricultural applications of such chemical modifications (G. Hamprecht, B. Würzer, M. Witschel, 2004).

Antimicrobial and Molecular Docking Studies

Piperazine-azole-fluoroquinolone hybrids, incorporating structural elements of the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These hybrids have shown good antimicrobial activity, with some displaying excellent DNA gyrase inhibition, indicating their potential in treating bacterial infections. Molecular docking studies further supported their inhibitory potentials against DNA gyrase (E. coli), providing insights into the development of new antimicrobial agents (Arif Mermer et al., 2019).

Anticancer Evaluation

The evaluation of polyfunctional substituted 1,3-thiazoles, including derivatives structurally similar to the compound of interest, for anticancer activity, revealed significant efficacy against various cancer cell lines. Compounds with a piperazine substituent showed promising results, indicating the potential of such derivatives in cancer treatment (Kostyantyn Turov, 2020).

Development of Adenosine Receptor Antagonists

A study on the development of adenosine A2B receptor antagonists introduced derivatives with piperazine-1-sulfonyl phenylxanthines, showcasing the potential therapeutic applications of such compounds in treating various diseases related to adenosine receptors. This research highlights the compound's relevance in drug development for neurological and cardiovascular conditions (T. Borrmann et al., 2009).

properties

IUPAC Name

1-(2-fluoroethyl)-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N6O2S/c14-3-4-20-5-7-21(8-6-20)24(22,23)10-1-2-12(15)11(9-10)13-16-18-19-17-13/h1-2,9H,3-8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGQJRAHUEZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine

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